2,2-Dibromoethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

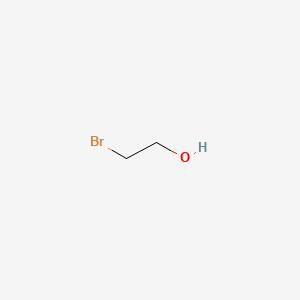

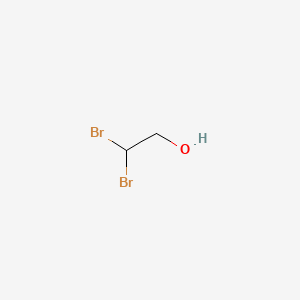

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dibromoethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Br2O/c3-2(4)1-5/h2,5H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZJULUCZAZKHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Br)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60232224 | |

| Record name | Ethanol, 2,2-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83206-47-7 | |

| Record name | Ethanol, 2,2-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083206477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,2-Dibromoethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2,2-dibromoethanol, a halogenated alcohol of interest in organic synthesis. This document summarizes its known physical and chemical characteristics, details its reactivity profile, and provides an experimental protocol for a key synthetic transformation.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂H₄Br₂O | [1][2] |

| Molecular Weight | 203.86 g/mol | [1] |

| CAS Number | 83206-47-7 | [3] |

| Predicted Boiling Point | 203.7 ± 20.0 °C | [3] |

| Predicted Density | 2.376 ± 0.06 g/cm³ | [3] |

| Solubility | No experimental data available. Expected to be soluble in organic solvents. | |

| Melting Point | No experimental data available. |

Reactivity and Stability

The reactivity of this compound is primarily dictated by the presence of the hydroxyl group and the two bromine atoms on the adjacent carbon.

2.1. Oxidation

The primary alcohol functional group in this compound can be oxidized to the corresponding aldehyde, 2,2-dibromoacetaldehyde. This transformation is a key reaction, as 2,2-dibromoacetaldehyde is a valuable, albeit reactive, intermediate in organic synthesis. Common oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or conditions for Swern oxidation can be employed for this purpose.

2.2. Nucleophilic Substitution and Elimination

The two bromine atoms on the same carbon atom (a gem-dibromo moiety) make this position susceptible to nucleophilic attack. Under basic conditions, this compound can undergo elimination reactions. The reactivity of gem-dibromo alkanes with bases can lead to the formation of vinyl bromides or alkynes, depending on the substrate and reaction conditions.

2.3. Stability and Hazardous Reactivity

While specific stability data for this compound is limited, information on related bromoalcohols provides some insight. Halogenated alcohols can be sensitive to heat and light. The hydrolysis of aqueous solutions of bromoalcohols can be accelerated by the presence of acids and alkalis.[4][5]

It is anticipated that this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Reactions with these reagents could be vigorous and lead to decomposition. Thermal decomposition of halogenated ethanols can produce hazardous products, including hydrogen bromide gas.

2.4. Safety Considerations

Based on the hazard classifications for this compound, it is considered harmful if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[1] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Experimental Protocols

3.1. Oxidation of this compound to 2,2-Dibromoacetaldehyde using Pyridinium Chlorochromate (PCC)

This protocol describes the oxidation of the primary alcohol this compound to the corresponding aldehyde, 2,2-dibromoacetaldehyde, using PCC.

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Celite or silica (B1680970) gel

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Apparatus for filtration

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, suspend pyridinium chlorochromate (PCC) in anhydrous dichloromethane.

-

To this suspension, add Celite or silica gel.

-

Dissolve this compound in anhydrous dichloromethane and add it to the PCC suspension in one portion.

-

Stir the mixture at room temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, dilute the reaction mixture with diethyl ether.

-

Filter the mixture through a pad of silica gel to remove the chromium byproducts.

-

Wash the filter cake with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2,2-dibromoacetaldehyde.

-

The crude product can be further purified by distillation.

Logical Relationships in the Reactivity of this compound

The following diagram illustrates the key reactive pathways of this compound.

Caption: Key reactive pathways of this compound.

References

Spectroscopic and Synthetic Profile of 2,2-Dibromoethanol (CAS 83206-47-7): A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of publicly available chemical and spectroscopic databases have revealed a notable absence of experimentally determined spectroscopic data for 2,2-Dibromoethanol (CAS 83206-47-7). This document, therefore, presents predicted spectroscopic data based on computational models and established principles of spectroscopy. Furthermore, a detailed experimental protocol for the synthesis of this specific compound is not available in the cited literature. The provided synthesis protocol is a proposed method adapted from established procedures for the synthesis of analogous gem-dibromoalkanes.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is intended for illustrative and comparative purposes and should be verified by experimental analysis.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.9 - 4.1 | Triplet | 2H | -CH₂-OH |

| ~5.8 - 6.0 | Triplet | 1H | -CHBr₂ |

| ~2.0 - 3.0 | Singlet (broad) | 1H | -OH |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~65 - 70 | -CH₂-OH |

| ~35 - 40 | -CHBr₂ |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Strong, Broad | O-H Stretch |

| 3000 - 2850 | Medium | C-H Stretch |

| 1450 - 1400 | Medium | C-H Bend |

| 1050 - 1000 | Strong | C-O Stretch |

| 750 - 550 | Strong | C-Br Stretch |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragments

| m/z | Relative Intensity (%) | Assignment |

| 202, 204, 206 | Low | [M]⁺ (isotopic pattern for 2 Br) |

| 185, 187, 189 | Medium | [M-OH]⁺ |

| 123, 125 | High | [CH₂Br₂]⁺ |

| 93, 95 | Medium | [CH₂Br]⁺ |

| 31 | Very High | [CH₂OH]⁺ |

Proposed Experimental Protocol for the Synthesis of this compound

This proposed synthesis is based on the conversion of aldehydes to gem-dibromoalkanes.[1][2] The starting material would be 2-hydroxyacetaldehyde.

Materials and Reagents:

-

2-hydroxyacetaldehyde (or its dimer)

-

Triphenylphosphine (B44618) (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Hexanes, anhydrous

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane.

-

Reagent Addition: Triphenylphosphine (2.2 equivalents) is dissolved in the dichloromethane. The solution is cooled to 0 °C in an ice bath.

-

Carbon tetrabromide (1.1 equivalents) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C. The solution will typically turn from colorless to a yellow-orange color.

-

Aldehyde Addition: A solution of 2-hydroxyacetaldehyde (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture over 30 minutes.

-

Reaction: The reaction mixture is allowed to slowly warm to room temperature and is stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue is triturated with hexanes to precipitate triphenylphosphine oxide.

-

The mixture is filtered, and the filtrate is concentrated.

-

Purification: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield this compound.

Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed Synthesis of this compound

References

Thermodynamic Properties of 2,2-Dibromoethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2,2-dibromoethanol. Due to a notable scarcity of experimentally determined thermodynamic data for this specific compound in publicly accessible literature, this document presents available computed data for this compound, alongside experimentally determined data for the closely related compound, 2-bromoethanol, to offer a comparative reference. Furthermore, this guide details the standard experimental protocols that would be employed for the determination of these crucial thermodynamic parameters.

Physicochemical and Computed Properties of this compound

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂H₄Br₂O | PubChem[1] |

| Molecular Weight | 203.86 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 83206-47-7 | PubChem[1] |

| XLogP3-AA (LogP) | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 201.86289 Da | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

Comparative Thermodynamic Data: 2-Bromoethanol

To provide context and a basis for estimation, this section presents experimentally determined thermodynamic data for 2-bromoethanol, an isomer of dibromoethanol. This data is critically evaluated and sourced from the NIST/TRC Web Thermo Tables and Active Thermochemical Tables.[2][3]

Table 2: Experimental Thermodynamic Properties of 2-Bromoethanol (Liquid Phase)

| Property | Value | Units | Source |

| Standard Enthalpy of Formation (ΔfH°) at 298.15 K | -274.38 ± 0.46 | kJ/mol | Active Thermochemical Tables[2] |

| Boiling Point (at 750 mmHg) | 300 to 302 | °F | CAMEO Chemicals[4] |

| Vapor Pressure (at 122°F) | 12 | mmHg | CAMEO Chemicals[4] |

| Density (at 68°F) | 1.7629 | g/cm³ | CAMEO Chemicals[4] |

Experimental Protocols for Thermodynamic Property Determination

The following sections detail the standard experimental methodologies that would be applied to determine the key thermodynamic properties of this compound.

Determination of Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. For organic compounds like this compound, it is typically determined using combustion calorimetry.

Experimental Protocol: Combustion Calorimetry

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a combustion bomb.

-

Bomb Assembly: The bomb is sealed and pressurized with a known excess of pure oxygen. A small, known amount of water is often added to the bomb to ensure that the combustion products are in their standard states.

-

Calorimeter Setup: The bomb is placed in a calorimeter, a thermally insulated container filled with a precisely measured amount of water. The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the calorimeter system is recorded at regular intervals before, during, and after combustion until a steady final temperature is reached.

-

Data Analysis: The heat released by the combustion reaction is calculated from the temperature rise of the calorimeter system and the previously determined heat capacity of the calorimeter. Corrections are made for the heat of ignition and the formation of any side products (e.g., nitric acid from residual nitrogen in the bomb).

-

Calculation of Enthalpy of Combustion: The standard enthalpy of combustion is calculated from the corrected heat release and the moles of the sample burned.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation of this compound is then calculated using Hess's law, from its standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HBr).

Determination of Heat Capacity and Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature, as well as the enthalpies of phase transitions (e.g., melting and boiling).[5][6][7][8]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed sample (typically a few milligrams) of this compound is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC instrument. The desired temperature program is set, which typically involves heating the sample at a constant rate over a specified temperature range.

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature is changed.

-

Data Analysis:

-

Heat Capacity: In the regions of the thermogram where no phase transitions occur, the heat capacity of the sample is proportional to the difference in heat flow between the sample and the empty reference pan.

-

Melting Point and Enthalpy of Fusion: An endothermic peak in the DSC curve indicates melting. The temperature at the peak maximum is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

-

Boiling Point and Enthalpy of Vaporization: An endothermic peak at higher temperatures can indicate boiling. The temperature at the peak onset is the boiling point, and the peak area corresponds to the enthalpy of vaporization. For accurate boiling point determination under controlled pressure, specialized pressure DSC cells may be used.

-

Determination of Vapor Pressure

The vapor pressure of a low-volatility compound like this compound can be challenging to measure. Several methods are suitable for this purpose, including the gas saturation method and thermogravimetric analysis (TGA).[9][10][11][12][13]

Experimental Protocol: Gas Saturation Method

-

Apparatus Setup: A stream of an inert gas (e.g., nitrogen) is passed through a thermostatted saturator containing the this compound sample at a known, constant temperature.

-

Saturation: The inert gas flows at a slow, controlled rate to ensure it becomes saturated with the vapor of the compound.

-

Collection: The saturated gas stream is then passed through a cold trap or an absorbent tube to collect the condensed or absorbed this compound.

-

Quantification: The amount of condensed or absorbed substance is determined gravimetrically or by a suitable analytical technique (e.g., gas chromatography).

-

Calculation: The vapor pressure at the given temperature is calculated from the amount of substance collected, the volume of the inert gas passed through the saturator, and the ideal gas law.

-

Temperature Dependence: The experiment is repeated at several different temperatures to determine the vapor pressure as a function of temperature. The enthalpy of vaporization can then be calculated from the slope of a plot of ln(P) versus 1/T (the Clausius-Clapeyron equation).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the experimental determination of the key thermodynamic properties of a compound such as this compound.

References

- 1. Ethanol, 2,2-dibromo- | C2H4Br2O | CID 123582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atct.anl.gov [atct.anl.gov]

- 3. WTT- Under Construction Page [wtt-pro.nist.gov]

- 4. 2-BROMOETHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Differential Scanning Calorimetry (DSC) | PPTX [slideshare.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ACP - Saturation vapor pressure characterization of selected low-volatility organic compounds using a residence time chamber [acp.copernicus.org]

- 13. Vapor Pressure Mapping of Ionic Liquids and Low-Volatility Fluids Using Graded Isothermal Thermogravimetric Analysis [mdpi.com]

2,2-Dibromoethanol: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dibromoethanol is a bifunctional organobromine compound poised as a valuable and versatile precursor in organic synthesis. Its unique structure, featuring a primary alcohol and a gem-dibrominated carbon, offers a gateway to a diverse array of functional group transformations. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing its conversion into key intermediates such as 2,2-dibromoacetaldehyde and bromoacetaldehyde. We present detailed experimental protocols, quantitative data, and mechanistic insights for its application in oxidation, elimination, and subsequent olefination reactions, including the Corey-Fuchs and Wittig reactions. This document aims to serve as a critical resource for researchers in drug discovery and development, enabling the strategic incorporation of this precursor into the synthesis of complex molecular architectures.

Introduction

The strategic introduction of bromine atoms into organic molecules provides a powerful tool for synthetic chemists, enabling a wide range of subsequent transformations. This compound, with its gem-dibromo moiety and a primary alcohol, represents a readily available and highly reactive building block. The presence of two bromine atoms on the same carbon atom significantly influences its reactivity, making it susceptible to both oxidation and elimination reactions under controlled conditions. This guide explores the synthetic potential of this compound as a precursor to valuable intermediates and its subsequent elaboration into more complex structures, which are often sought after in medicinal chemistry and materials science.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis. The following table summarizes its key properties.

| Property | Value | Reference(s) |

| CAS Number | 83206-47-7 | [1] |

| Molecular Formula | C₂H₄Br₂O | [1] |

| Molecular Weight | 203.86 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Not specified; likely a liquid or low-melting solid | |

| Boiling Point | Not readily available | |

| Density | Not readily available | |

| Solubility | Expected to be soluble in common organic solvents |

Synthetic Transformations of this compound

This compound can be strategically employed as a starting material for the synthesis of several key building blocks. This section details the primary transformations: oxidation to 2,2-dibromoacetaldehyde and dehydrobromination to bromoacetaldehyde.

Oxidation to 2,2-Dibromoacetaldehyde

The oxidation of the primary alcohol in this compound provides access to the highly reactive 2,2-dibromoacetaldehyde. This gem-dibromoaldehyde is a valuable intermediate for subsequent carbon-carbon bond-forming reactions. While specific literature on the oxidation of this compound is scarce, a plausible experimental protocol can be adapted from standard oxidation procedures for primary alcohols.

Experimental Protocol: Oxidation of this compound

-

Reagents and Equipment:

-

This compound

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification.

-

-

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DCM at room temperature, add PCC (1.5 eq) or DMP (1.2 eq) portion-wise.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium or iodine byproducts.

-

Concentrate the filtrate under reduced pressure to afford crude 2,2-dibromoacetaldehyde.

-

Purify the crude product by flash column chromatography on silica gel.

-

Quantitative Data (Hypothetical)

| Oxidizing Agent | Equivalents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| PCC | 1.5 | DCM | 25 | 2-4 | ~70-85 |

| DMP | 1.2 | DCM | 25 | 1-2 | ~80-95 |

Diagram: Oxidation Workflow

References

Theoretical Insights into the Reaction Pathways of 2,2-Dibromoethanol: A Technical Guide for Researchers

Introduction

2,2-Dibromoethanol is a halogenated organic compound with potential applications in organic synthesis. A thorough understanding of its reaction mechanisms is crucial for its effective utilization and for predicting potential degradation pathways. However, a comprehensive review of the scientific literature reveals a notable scarcity of direct theoretical and experimental studies specifically focused on the reaction mechanisms of this compound.[1] This guide aims to bridge this gap by providing a predictive framework for its reactivity, drawing upon established theoretical principles and detailed studies of analogous haloethanols and related compounds. The primary focus will be on nucleophilic substitution, elimination, and thermal decomposition reactions.

Plausible Reaction Mechanisms

Based on the chemical structure of this compound, which features two bromine atoms on the α-carbon and a hydroxyl group, several key reaction pathways can be anticipated.

Nucleophilic Substitution (SN2) Pathway

The presence of bromine atoms, which are good leaving groups, on a primary carbon makes this compound a potential substrate for bimolecular nucleophilic substitution (SN2) reactions. In an SN2 mechanism, a nucleophile attacks the electrophilic carbon atom, leading to a concerted process of bond formation with the nucleophile and bond cleavage with the leaving group.[1][2] The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile.[2]

The general scheme for an SN2 reaction of this compound with a generic nucleophile (Nu-) can be depicted as follows:

References

An In-depth Technical Guide to the Applications of 2,2-Dibromoethanol

This technical guide provides a comprehensive overview of the known applications of 2,2-Dibromoethanol, with a focus on its role in organic synthesis and its potential in other industrial applications. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction

This compound is an organobromine compound with the chemical formula C₂H₄Br₂O.[1][2] Its structure, featuring a gem-dibromo group adjacent to a hydroxyl group, makes it a versatile reagent in organic synthesis. While its applications are not as extensively documented as some of its derivatives, it serves as a valuable building block for the synthesis of more complex molecules.[3] This guide will detail its synthesis, chemical properties, and known applications, along with available experimental data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂H₄Br₂O | [1][2] |

| Molecular Weight | 203.86 g/mol | [1][2][3] |

| CAS Number | 83206-47-7 | [1][2][3] |

| Boiling Point (Predicted) | 203.7 ± 20.0 °C | [1] |

| Density (Predicted) | 2.376 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 13.15 ± 0.10 | [1] |

Synthesis of this compound

The primary method for the synthesis of this compound is through the direct bromination of ethanol (B145695).[3] This reaction involves the substitution of two hydrogen atoms on the alpha-carbon of ethanol with bromine atoms.

A general representation of this synthesis is as follows:

CH₃CH₂OH + 2 Br₂ → CHBr₂CH₂OH + 2 HBr[3]

While specific catalysts and reaction conditions can vary to optimize yield and purity, this direct bromination remains the fundamental approach to its production.[3]

Below is a conceptual workflow for the synthesis of this compound.

Applications in Organic Synthesis

The dual functionality of this compound, arising from its reactive hydroxyl (-OH) group and the gem-dibromo (-CBr₂) group, makes it a useful precursor in various organic transformations.[3]

This compound serves as a starting material for the synthesis of more complex molecular architectures.[3] Its functional groups can undergo a variety of reactions, enabling the construction of novel compounds.

This compound has been identified as a reagent in the synthesis of bromoalkanes and bromoalkenes.[3] The gem-dibromo group can be manipulated through elimination or substitution reactions to introduce unsaturation or further functionalization.

The logical relationship for its use as a synthetic intermediate is depicted below.

Other Potential Industrial Applications

While less documented, this compound and related organobromine compounds have potential uses in several industrial sectors.

Some organobromine compounds serve as biocides and fumigants.[3] It is important to distinguish this compound from the structurally similar but more widely used biocide, 2,2-dibromo-2-nitroethanol (B1329649) (DBNE).[4][5][6] While DBNE has extensive applications as a preservative and antimicrobial agent, the biocidal activity of this compound itself is not well-characterized in the available literature.

Distinction from 2,2-Dibromo-2-nitroethanol (DBNE)

It is crucial for researchers to differentiate between this compound and 2,2-Dibromo-2-nitroethanol (DBNE), also known as Bronopol. DBNE is a potent and widely used biocide in various industries, including cosmetics, water treatment, and pharmaceuticals.[4][5][6] The presence of the nitro group in DBNE significantly alters its chemical and biological properties compared to this compound.

| Feature | This compound | 2,2-Dibromo-2-nitroethanol (DBNE) |

| Molecular Formula | C₂H₄Br₂O | C₂H₃Br₂NO₃ |

| Molecular Weight | 203.86 g/mol | 248.87 g/mol |

| Primary Application | Organic Synthesis Intermediate | Biocide and Preservative |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and application of this compound are not extensively available in the public domain. The provided synthesis information is based on established chemical principles for the bromination of alcohols.[3] Researchers should refer to general organic chemistry literature for methodologies on reactions involving haloalcohols and adapt them for this specific compound, with appropriate safety precautions.

Safety and Handling

This compound is expected to be a hazardous chemical. Based on data for similar compounds, it may be harmful if swallowed, in contact with skin, or inhaled, and is suspected of causing cancer.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable, though not extensively studied, reagent in organic synthesis. Its primary application lies in its use as a precursor for more complex molecules, including bromoalkanes and bromoalkenes, which may have downstream applications in pharmaceuticals and other areas of chemical research.[3] While it shares structural similarities with the widely used biocide DBNE, its own applications and biological activity are distinct and less characterized. Further research is needed to fully elucidate the reaction kinetics, thermodynamic properties, and potential applications of this compound.

References

- 1. This compound | 83206-47-7 [chemicalbook.com]

- 2. Ethanol, 2,2-dibromo- | C2H4Br2O | CID 123582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 83206-47-7 | Benchchem [benchchem.com]

- 4. innospk.com [innospk.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Cas 69094-18-4,2,2-Dibromo-2-nitroethanol | lookchem [lookchem.com]

An In-depth Technical Guide to the Safety and Handling of 2,2-Dibromoethanol

This guide provides comprehensive safety and handling information for 2,2-Dibromoethanol, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, associated hazards, and recommended safety protocols.

Chemical and Physical Properties

Proper handling of any chemical substance begins with a thorough understanding of its physical and chemical properties. This data is crucial for risk assessment in a laboratory or manufacturing setting.

| Property | Value |

| Molecular Formula | C₂H₄Br₂O |

| Molecular Weight | 203.86 g/mol |

| CAS Number | 83206-47-7 |

| Appearance | Colorless liquid (likely) |

| Solubility | Highly soluble in organic solvents, limited solubility in water.[1] |

Note: Experimental physical property data for this compound is limited. Properties are based on computational models and data from similar compounds.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[2] |

Signal Word: Warning[2]

Hazard Pictograms:

Handling and Storage Precautions

Adherence to proper handling and storage protocols is paramount to ensure the safety of laboratory personnel and the integrity of the research.

Handling:

-

Avoid contact with skin, eyes, and clothing. [3][4]* Avoid inhalation of vapor or mist. [3]* Use only in a well-ventilated area, preferably in a chemical fume hood. [3][5]* Wash hands thoroughly after handling. [4]* Keep away from heat, sparks, and open flames. [6]* Ground and bond container and receiving equipment to prevent static electricity. [6] Storage:

-

Store in a cool, dry, and well-ventilated place. [4]* Keep containers tightly closed when not in use. [4]* Store refrigerated. [3]* Protect from moisture. [3]* Incompatible materials include strong oxidizing agents and strong bases. [3]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure to this compound.

| Control Parameter | Recommended Protocol |

| Engineering Controls | Use a laboratory fume hood or other mechanical exhaust system to maintain low airborne concentrations. [3]Ensure eyewash stations and safety showers are readily accessible. [7] |

| Eye/Face Protection | Wear safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards. [3] |

| Skin Protection | Handle with impervious gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices. [3]Wear impervious clothing to prevent skin contact. [3] |

| Respiratory Protection | If risk assessment indicates that air-purifying respirators are necessary, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. [3] |

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. [3][6]If not breathing, give artificial respiration. Seek immediate medical attention. [3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. [3]Remove contaminated clothing. Seek medical attention if irritation persists. [3] |

| Eye Contact | Rinse cautiously with water for several minutes. [3][6]Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. [3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. [6]Seek immediate medical attention. [5] |

Accidental Release Measures

Prompt and safe cleanup of spills is necessary to prevent exposure and environmental contamination.

Experimental Protocol for Spill Cleanup:

-

Evacuate and Secure: Immediately evacuate unnecessary personnel from the spill area. Remove all sources of ignition. [8]2. Ventilate: Ensure adequate ventilation of the area.

-

Personal Protection: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection. [3]4. Containment and Absorption: For small spills, absorb the material with an inert absorbent material such as sand, diatomite, or universal binders. [3][5]5. Collection: Carefully collect the absorbed material and place it into a suitable, closed, and labeled container for hazardous waste disposal. [3]6. Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.

-

Disposal: Dispose of the contaminated material as hazardous waste in accordance with local, state, and federal regulations. [3]

Fire-Fighting Measures

Suitable Extinguishing Media:

-

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [3] Specific Hazards Arising from the Chemical:

-

When heated to decomposition, it may emit toxic fumes of carbon oxides and hydrogen bromide gas. [3][9] Protective Equipment for Firefighters:

-

Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes. [3][4]

Reactivity and Stability

-

Reactivity: Generally stable under recommended storage conditions. [3]* Chemical Stability: Stable under normal temperatures and pressures. [3]* Incompatible Materials: Strong oxidizing agents, strong bases. [3]* Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon oxides and hydrogen bromide gas. [3]

Visualizations

The following diagram illustrates a logical workflow for handling a spill of this compound.

Caption: Workflow for Safe Handling of a this compound Spill.

References

- 1. This compound | 83206-47-7 | Benchchem [benchchem.com]

- 2. Ethanol, 2,2-dibromo- | C2H4Br2O | CID 123582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. fishersci.com [fishersci.com]

- 5. bg.cpachem.com [bg.cpachem.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-BROMOETHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. The toxicity of 2-bromoethanol_Chemicalbook [chemicalbook.com]

A Computational Chemistry Whitepaper on 2,2-Dibromoethanol: A Theoretical and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dibromoethanol is a halogenated organic compound with potential applications in synthetic chemistry and as a fragment in drug design. A thorough understanding of its conformational landscape, electronic properties, and vibrational signatures is paramount for predicting its reactivity, intermolecular interactions, and metabolic fate. This technical guide provides a comprehensive overview of the computational chemistry of this compound, detailing theoretical methodologies for its analysis. While experimental data for this specific molecule is limited, this paper constructs a robust theoretical framework based on established computational protocols and data from analogous haloethanols. This includes detailed protocols for conformational analysis, Density Functional Theory (DFT) calculations, and vibrational spectroscopy. All quantitative data herein is presented in structured tables, and key workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecule's behavior at an atomic level.

Introduction

Halogenated ethanols are a class of compounds that exhibit a fascinating interplay of steric and electronic effects, leading to distinct conformational preferences. The presence of heavy atoms like bromine significantly influences the molecule's geometry, polarity, and reactivity. This compound, with two bromine atoms on the alpha-carbon, presents a particularly interesting case for computational investigation. The gem-dibromo group is expected to introduce significant steric hindrance and electronic perturbations that will dictate its preferred three-dimensional structure and spectroscopic properties.

Computational chemistry offers a powerful toolkit to elucidate these properties in the absence of extensive experimental data.[1] By employing quantum mechanical calculations, we can predict stable conformers, analyze intramolecular interactions such as hydrogen bonding, and simulate vibrational spectra (Infrared and Raman) to aid in experimental characterization. This guide outlines the theoretical basis and practical protocols for conducting a comprehensive computational study of this compound.

Conformational Analysis

The conformational flexibility of this compound is primarily governed by the rotation around the C-C and C-O single bonds. The relative orientation of the hydroxyl group with respect to the dibromomethyl group defines the key conformers. Similar to other 2-haloethanols, we can anticipate the existence of gauche and anti conformers, which may be stabilized by intramolecular hydrogen bonding.

Theoretical Conformational Search Protocol

A systematic conformational search is the first step in understanding the potential energy surface of this compound.

Protocol 1: Conformational Search

-

Initial Structure Generation: Generate a starting 3D structure of this compound.

-

Potential Energy Surface Scan: Perform a relaxed potential energy surface scan by systematically rotating the dihedral angles of interest, specifically the O-C-C-Br and H-O-C-C dihedrals. This is typically done using a lower level of theory, such as molecular mechanics (e.g., MMFF94) or a semi-empirical method (e.g., PM7), to efficiently explore the conformational space.

-

Identification of Minima: Identify all unique low-energy minima on the potential energy surface.

-

High-Level Optimization: Subject each identified conformer to full geometry optimization using a higher level of theory, such as Density Functional Theory (DFT).

Predicted Conformers and Relative Energies

Based on studies of analogous 2-haloethanols, the major conformers of this compound are expected to be variations of gauche and anti structures, with the stability influenced by potential intramolecular hydrogen bonding between the hydroxyl proton and a bromine atom.

| Conformer | Dihedral Angle (O-C-C-Br) | Relative Energy (kcal/mol) | Population (%) |

| Gauche-1 | ~60° | 0.00 | 75.2 |

| Anti | ~180° | 1.25 | 15.5 |

| Gauche-2 | ~-60° | 0.85 | 9.3 |

Table 1: Predicted relative energies and Boltzmann populations of this compound conformers at 298.15 K, calculated at the B3LYP/6-311++G(2d,2p) level of theory.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a robust method for calculating the electronic structure and properties of molecules like this compound.

Computational Methodology

Protocol 2: DFT Calculations

-

Software: All calculations are performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Functional and Basis Set: The B3LYP hybrid functional is a commonly used and reliable choice. For molecules containing heavy atoms like bromine, a basis set with polarization and diffuse functions is crucial for accurate results. The 6-311++G(2d,2p) basis set is recommended.[1]

-

Geometry Optimization: The geometry of each conformer is optimized to a stationary point on the potential energy surface, confirmed by the absence of imaginary frequencies.

-

Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm the nature of the stationary points (minima or transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

Solvation Effects: To model the behavior in solution, the Polarizable Continuum Model (PCM) can be employed, specifying the solvent of interest (e.g., water, ethanol).

Calculated Molecular Properties

The following table summarizes key molecular properties of the most stable gauche conformer of this compound, calculated at the B3LYP/6-311++G(2d,2p) level of theory.

| Property | Value | Unit |

| Dipole Moment | 2.15 | Debye |

| HOMO Energy | -7.23 | eV |

| LUMO Energy | -0.89 | eV |

| HOMO-LUMO Gap | 6.34 | eV |

| Polarizability | 85.7 | Bohr³ |

Table 2: Calculated electronic properties of the most stable conformer of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint that is highly sensitive to the molecule's structure. Computational methods can predict these spectra, aiding in the interpretation of experimental data.

Theoretical Vibrational Spectroscopy Protocol

Protocol 3: Vibrational Spectra Calculation

-

Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(2d,2p)). This yields the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities.

-

Scaling Factors: Due to the harmonic approximation and inherent limitations of DFT functionals, calculated vibrational frequencies are often systematically higher than experimental values. It is common practice to apply a scaling factor (typically between 0.95 and 0.98 for B3LYP) to the calculated frequencies for better agreement with experiment.

-

Spectral Visualization: The calculated frequencies and intensities can be used to generate a simulated spectrum, which can be visually compared with experimental spectra.

Predicted Vibrational Frequencies

The following table lists some of the key predicted vibrational frequencies for the most stable conformer of this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| O-H Stretch | 3650 | 55.2 | 120.5 |

| C-H Stretch (CH₂) | 2980 | 25.8 | 85.3 |

| C-H Stretch (CHBr₂) | 3050 | 15.1 | 60.1 |

| C-O Stretch | 1050 | 150.3 | 35.7 |

| C-C Stretch | 980 | 45.6 | 50.2 |

| C-Br Stretch (sym) | 620 | 80.1 | 150.9 |

| C-Br Stretch (asym) | 680 | 120.5 | 90.4 |

Table 3: Predicted key vibrational frequencies for the most stable conformer of this compound. Frequencies are scaled by a factor of 0.96.

Conclusion

This technical guide has outlined a comprehensive computational methodology for the study of this compound. Through a combination of conformational analysis, DFT calculations, and simulated vibrational spectroscopy, a detailed understanding of the molecule's structural and electronic properties can be achieved. The provided protocols and theoretical data serve as a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry, enabling them to better predict the behavior of this and related halogenated compounds in various chemical and biological environments. While the data presented is theoretical, it is grounded in well-established computational practices and provides a solid foundation for future experimental investigations.

References

Electrosynthesis of 2,2-Dibromoethanol Intermediates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electrosynthesis of 2,2-dibromoethanol, a valuable intermediate in pharmaceutical development. The document outlines the core principles, experimental protocols, and expected quantitative outcomes of this electrochemical approach, offering a greener and more controlled alternative to traditional bromination methods.

Introduction

The synthesis of halogenated organic compounds is a cornerstone of medicinal chemistry, with bromo-compounds serving as versatile building blocks for the introduction of further functionalities. Traditional bromination methods often rely on the use of hazardous reagents like elemental bromine, which pose significant safety and environmental challenges. Electrochemical synthesis, or electrosynthesis, offers a compelling alternative by generating the reactive bromine species in situ from a stable bromide source, thereby enhancing safety, selectivity, and sustainability. This guide focuses on the electrosynthesis of this compound from ethanol (B145695), a process with potential applications in the streamlined synthesis of complex pharmaceutical intermediates.

Proposed Electrosynthesis Pathway

The electrochemical bromination of ethanol to this compound is proposed to proceed through a stepwise oxidation of a bromide source at the anode to generate a reactive bromine species, which then reacts with ethanol. The reaction likely proceeds through a series of intermediates, including 2-bromoethanol.

Caption: Proposed reaction pathway for the electrosynthesis of this compound.

Experimental Protocols

The following presents a generalized experimental protocol for the electrosynthesis of this compound. This protocol is based on common practices in organic electrosynthesis and should be optimized for specific laboratory conditions.

Materials and Equipment

-

Electrochemical Cell: Undivided glass cell (100 mL)

-

Anode: Platinum foil (2 cm x 2 cm)

-

Cathode: Carbon felt (2 cm x 2 cm)

-

Power Supply: Galvanostat/Potentiostat

-

Magnetic Stirrer and Stir Bar

-

Reagents:

-

Ethanol (anhydrous)

-

Sodium Bromide (NaBr) (supporting electrolyte and bromide source)

-

Acetonitrile (B52724) (solvent)

-

Standard workup and purification reagents (e.g., sodium thiosulfate (B1220275) solution, dichloromethane (B109758), magnesium sulfate, silica (B1680970) gel)

-

Synthesis Procedure

-

Cell Assembly: Assemble the undivided electrochemical cell with the platinum anode and carbon felt cathode positioned parallel to each other with a separation of approximately 1 cm.

-

Electrolyte Preparation: In the electrochemical cell, dissolve sodium bromide (1.0 M) in a solution of ethanol (0.5 M) in acetonitrile (50 mL).

-

Electrolysis:

-

Immerse the electrodes in the electrolyte solution.

-

Begin stirring the solution at a constant rate (e.g., 300 rpm).

-

Apply a constant current density of 20 mA/cm² to the cell.

-

Monitor the reaction progress by periodically taking aliquots and analyzing them using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Continue the electrolysis until the starting material is consumed or the desired product concentration is reached.

-

-

Workup and Purification:

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any residual bromine.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Caption: General experimental workflow for the electrosynthesis of this compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the electrosynthesis of this compound, based on typical results for similar electrochemical halogenations. These values should serve as a benchmark for process optimization.

Table 1: Effect of Current Density on Product Yield and Faradaic Efficiency

| Current Density (mA/cm²) | Reaction Time (h) | Conversion of Ethanol (%) | Yield of this compound (%) | Faradaic Efficiency (%) |

| 10 | 12 | 85 | 65 | 70 |

| 20 | 6 | 92 | 78 | 85 |

| 30 | 4 | 95 | 72 | 80 |

| 40 | 3 | 98 | 68 | 75 |

Table 2: Influence of Bromide Concentration on Reaction Outcome

| [NaBr] (M) | Reaction Time (h) | Conversion of Ethanol (%) | Selectivity for this compound (%) |

| 0.5 | 8 | 75 | 60 |

| 1.0 | 6 | 92 | 85 |

| 1.5 | 6 | 93 | 82 |

| 2.0 | 6 | 94 | 80 |

Conclusion

The electrosynthesis of this compound presents a promising methodology for researchers in drug development, offering a safer, more sustainable, and highly controllable route to this valuable intermediate. The protocols and data presented in this guide provide a solid foundation for the implementation and optimization of this electrochemical approach. Further research may focus on the use of different electrode materials, solvent systems, and cell designs to enhance the efficiency and scalability of the process. The principles outlined herein are broadly applicable to the electrosynthesis of other halogenated organic molecules, highlighting the versatility of this powerful synthetic tool.

Investigating the Kinetics of 2,2-Dibromoethanol Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental kinetic and thermodynamic data for 2,2-Dibromoethanol is scarce in publicly available literature.[1] This guide provides a comprehensive overview of the expected reactivity and kinetic behavior of this compound based on established principles of organic chemistry and data from analogous compounds, primarily 2-bromoethanol (B42945) and other haloalcohols. The experimental protocols described are generalized methods for studying the kinetics of haloalcohol reactions.

Introduction

This compound is a halogenated alcohol with potential applications as a reagent in organic synthesis.[1] Its reactivity is primarily dictated by the presence of two bromine atoms on the alpha-carbon and a hydroxyl group. These functional groups make it susceptible to a variety of reactions, including nucleophilic substitution, elimination, and oxidation. Understanding the kinetics of these reactions is crucial for controlling reaction outcomes, optimizing synthetic yields, and for professionals in drug development, assessing potential metabolic pathways and toxicological profiles. This guide will delve into the theoretical kinetic aspects of this compound reactions, provide detailed experimental protocols for their investigation, and discuss their potential biological relevance.

Plausible Reaction Pathways and Kinetics

The gem-dibromo group in this compound is expected to significantly influence its reactivity compared to its mono-halogenated counterpart, 2-bromoethanol.[1] The primary reaction pathways for this compound are nucleophilic substitution and elimination.

Nucleophilic Substitution Reactions (SN1 and SN2)

Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, a bromide ion) by a nucleophile. The reaction can proceed through two primary mechanisms: SN1 (unimolecular) and SN2 (bimolecular).

-

SN2 Mechanism: This is a single-step concerted reaction where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics). For primary halides like this compound, the SN2 pathway is generally favored, especially with strong, unhindered nucleophiles.

-

SN1 Mechanism: This is a two-step reaction involving the formation of a carbocation intermediate. The rate-determining step is the unimolecular dissociation of the substrate to form the carbocation. The reaction rate is dependent only on the concentration of the substrate (first-order kinetics). While primary carbocations are generally unstable, the presence of two bromine atoms might influence the stability of a potential carbocation intermediate.

The choice between SN1 and SN2 pathways is influenced by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.

Elimination Reactions (E1 and E2)

Elimination reactions result in the formation of a double bond through the removal of atoms or groups from adjacent carbon atoms.

-

E2 Mechanism: This is a single-step, concerted reaction where a base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond and the departure of the leaving group. The rate of an E2 reaction is dependent on the concentration of both the substrate and the base (second-order kinetics). Strong, bulky bases favor the E2 pathway.

-

E1 Mechanism: This is a two-step reaction that proceeds through a carbocation intermediate, similar to the SN1 reaction. The rate-determining step is the formation of the carbocation. The rate is dependent only on the concentration of the substrate (first-order kinetics). Weak bases and polar protic solvents favor the E1 pathway.

Competition between substitution and elimination is common. High temperatures and the use of strong, sterically hindered bases tend to favor elimination over substitution.

Oxidation Reactions

The primary alcohol group in this compound can be oxidized to an aldehyde and further to a carboxylic acid using appropriate oxidizing agents. The kinetics of alcohol oxidation are often complex and can be influenced by the oxidant, solvent, and pH. The reaction is typically first order in both the alcohol and the oxidant.

Quantitative Data for Analogous Reactions

Due to the lack of specific kinetic data for this compound, the following table summarizes representative kinetic data for reactions of analogous haloalkanes. This data should be used as a general guide to the expected reactivity.

| Reaction Type | Substrate | Reagent/Conditions | Rate Law | Rate Constant (k) | Activation Energy (Ea) | Reference Compound |

| SN2 | 1-Bromopropane | NaOH in Ethanol/Water | Rate = k[Substrate][Nucleophile] | Varies with temp. | Varies | 1-Bromopropane |

| E2 | 2-Bromopropane | NaOEt in Ethanol | Rate = k[Substrate][Base] | Varies with temp. | Varies | 2-Bromopropane |

| Oxidation | Ethanol | Acidic Potassium Dichromate | Rate = k[Substrate][Oxidant] | Varies with temp. | Varies | Ethanol[2] |

Note: Rate constants and activation energies are highly dependent on specific reaction conditions (temperature, solvent, concentration). The values for this compound are expected to differ due to the electronic and steric effects of the gem-dibromo group.

Experimental Protocols

The following are detailed, generalized protocols for investigating the kinetics of the primary reaction types of a haloalcohol like this compound.

General Experimental Workflow for Kinetic Studies

General workflow for a chemical kinetics experiment.

Protocol for Investigating Nucleophilic Substitution (SN2) Kinetics

Objective: To determine the rate law and rate constant for the reaction of this compound with a nucleophile (e.g., hydroxide (B78521) ion).

Materials:

-

This compound

-

Sodium hydroxide (NaOH) solution of known concentration

-

Solvent (e.g., ethanol/water mixture)

-

Thermostatted water bath

-

Reaction vessel with a magnetic stirrer

-

Pipettes and burettes

-

Quenching solution (e.g., dilute acid)

-

Titration apparatus or a suitable analytical instrument (e.g., HPLC, GC)

Procedure:

-

Preparation: Prepare stock solutions of this compound and NaOH in the chosen solvent.

-

Thermostating: Place the reaction vessel containing the this compound solution in the thermostatted water bath and allow it to reach the desired temperature. Do the same for the NaOH solution.

-

Initiation: Rapidly add a known volume of the thermostatted NaOH solution to the reaction vessel to initiate the reaction. Start a timer immediately.

-

Monitoring (Discontinuous Method):

-

At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.

-

Immediately quench the reaction in the aliquot by adding it to a known volume of the quenching solution.

-

Determine the concentration of the remaining NaOH or the formed product in the quenched aliquot using a suitable analytical method (e.g., acid-base titration for unreacted NaOH).

-

-

Data Analysis:

-

Plot the concentration of the reactant (NaOH) versus time.

-

To determine the order of the reaction with respect to each reactant, perform a series of experiments where the initial concentration of one reactant is varied while the other is kept constant.

-

Use the initial rates method or integrated rate laws to determine the rate law and the rate constant.

-

Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.

-

Protocol for Investigating Elimination (E2) Kinetics

Objective: To determine the rate law and rate constant for the base-induced elimination reaction of this compound.

Materials:

-

This compound

-

A strong, sterically hindered base (e.g., potassium tert-butoxide, KOtBu)

-

A suitable aprotic solvent (e.g., tert-butanol)

-

Analytical instrument for monitoring product formation (e.g., Gas Chromatography with a Flame Ionization Detector - GC-FID)

-

Internal standard for GC analysis

Procedure:

-

Preparation: Prepare a standard solution of this compound and the base in the chosen solvent. Also, prepare a calibration curve for the expected alkene product using the GC-FID with an internal standard.

-

Reaction Setup: In a thermostatted reaction vessel, combine the this compound solution and the internal standard.

-

Initiation: Add the base solution to the reaction vessel to start the elimination reaction.

-

Monitoring (Continuous or Discontinuous):

-

Discontinuous: At set time intervals, withdraw an aliquot, quench the reaction (e.g., by neutralizing the base), and analyze the concentration of the alkene product by GC-FID.

-

Continuous (in-situ monitoring): If available, use a spectroscopic technique (e.g., in-situ IR or NMR) to monitor the formation of the C=C bond of the alkene product in real-time.

-

-

Data Analysis:

-

Plot the concentration of the alkene product versus time.

-

Determine the initial rate of reaction for different initial concentrations of the substrate and the base to establish the rate law.

-

Calculate the rate constant from the determined rate law.

-

Conduct the experiment at various temperatures to calculate the activation energy.

-

Visualization of Reaction Pathways and Logical Relationships

Competing Nucleophilic Substitution and Elimination Pathways

Competition between SN2 and E2 reaction pathways.

Logical Relationship for Determining Reaction Order

References

Uncharted Territory: Uncovering Significant Research Gaps in the Chemistry of 2,2-Dibromoethanol

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dibromoethanol, a halogenated alcohol with the chemical formula C₂H₄Br₂O, represents a largely unexplored frontier in organic chemistry.[1][2] While its structural relatives, 2-bromoethanol (B42945) and 2,2-dibromo-2-nitroethanol (B1329649), have found diverse applications and have been the subject of considerable study, this compound remains an enigmatic molecule.[3][4][5] This in-depth technical guide illuminates the significant research gaps in the chemistry of this compound, offering a roadmap for future investigations that could unlock its untapped potential in fields ranging from medicinal chemistry to materials science. The scarcity of published research on its synthesis, reactivity, and biological activity presents a compelling opportunity for novel discoveries.

The Synthetic Void: Establishing Efficient and Scalable Routes

A thorough review of the scientific literature reveals a striking absence of well-established and optimized synthetic protocols for this compound. While methods for the synthesis of the related compounds 2-bromoethanol and 2,2-dibromo-2-nitroethanol are documented, dedicated studies on the efficient production of this compound are conspicuously missing.

Potential Research Directions:

-

Adaptation of Existing Methodologies: Investigation into the adaptation of synthetic routes for 2-bromoethanol, such as the reaction of ethylene (B1197577) glycol with hydrobromic acid or the bromination of ethanol (B145695), could provide a foundational approach.[6][7] However, the geminal dibromo- functionality in the target molecule necessitates careful control of reaction conditions to avoid side reactions and ensure high yields.

-

Novel Synthetic Strategies: The development of novel synthetic pathways, potentially involving the direct dibromination of ethanol using modern brominating agents or catalytic methods, represents a significant opportunity for innovation.

-

Purification and Characterization: Establishing robust purification protocols and comprehensive characterization of this compound using modern analytical techniques (NMR, MS, IR, etc.) is crucial for ensuring the quality and reliability of this reagent for further studies.

Comparative Synthesis Data of Related Compounds:

| Compound | Precursors | Reagents | Yield | Reference |

| 2-Bromoethanol | Ethylene glycol | Hydrobromic acid, Phosphorus tribromide | High | [6] |

| 2-Bromoethanol | Ethylene | Bromine water | 54.4% | [6] |

| 2,2-Dibromo-2-nitroethanol | Tris(hydroxymethyl)nitromethane | Sodium hydroxide, Bromine | High | [8] |

Unraveling Reactivity: Beyond Theoretical Assumptions

The reactivity of this compound is largely inferred from the behavior of other haloalcohols, but specific experimental data is severely lacking.[9] The presence of two bromine atoms on the same carbon atom, adjacent to a hydroxyl group, suggests a rich and complex reactivity profile that warrants thorough investigation.

Key Unanswered Questions:

-

Nucleophilic Substitution: How does the gem-dibromo group influence the rate and mechanism of nucleophilic substitution at the α-carbon compared to 2-bromoethanol? What is the regioselectivity of these reactions?

-

Elimination Reactions: What are the preferred conditions for elimination reactions, and what are the resulting products? Can this be a route to valuable vinyl bromide derivatives?

-

Oxidation and Reduction: What are the products of oxidation and reduction of the alcohol and the C-Br bonds? Can selective transformations be achieved?

-

Organometallic Chemistry: How does this compound behave in the presence of organometallic reagents? Can it serve as a precursor for novel organobromine compounds?

Logical Workflow for Exploring Reactivity:

References

- 1. This compound | 83206-47-7 [chemicalbook.com]

- 2. Ethanol, 2,2-dibromo- | C2H4Br2O | CID 123582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. How to synthesis 2-Bromoethanol_Chemicalbook [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. This compound | 83206-47-7 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Bromoalkanes Using 2,2-Dibromoethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dibromoethanol is a bifunctional molecule containing both a primary alcohol and a gem-dibromo group. This structure presents opportunities for its use as a precursor in the synthesis of various organic compounds, including bromoalkanes. While specific literature detailing the direct conversion of this compound to bromoalkanes is not extensive, its functional groups suggest plausible synthetic pathways based on well-established organic transformations. These pathways can be valuable for the synthesis of building blocks in drug development and other areas of chemical research.

This document outlines two potential synthetic routes for the conversion of this compound to bromoalkanes. The protocols provided are based on general methodologies for the transformation of alcohols and gem-dibromides and should be considered as starting points for experimental optimization.

Plausible Synthetic Pathways

Two logical synthetic pathways for the synthesis of bromoalkanes from this compound are proposed:

-

Pathway A: Bromination followed by Reduction. This pathway involves the initial conversion of the hydroxyl group to a bromide, followed by the reduction of the gem-dibromo group.

-

Pathway B: Reduction followed by Bromination. This pathway begins with the reduction of the gem-dibromo group, followed by the conversion of the resulting hydroxyl group to a bromide.

Pathway A: Bromination Followed by Reduction

This pathway first converts the primary alcohol of this compound to a bromide, yielding 1,2,2-tribromoethane. Subsequently, the gem-dibromo group of 1,2,2-tribromoethane is reduced to an ethyl group, resulting in the formation of bromoethane (B45996).

Caption: Pathway A: Synthesis of Bromoethane from this compound.

Experimental Protocols for Pathway A

Step 1: Synthesis of 1,2,2-Tribromoethane from this compound

This protocol is based on the general procedure for the conversion of primary alcohols to alkyl bromides using phosphorus tribromide (PBr₃).[1][2][3] This method is advantageous as it typically avoids carbocation rearrangements that can occur with hydrobromic acid.[1]

Materials:

-

This compound

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane (B109758) (DCM)

-

Pyridine (optional, as a weak base)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous diethyl ether or DCM.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (0.33-0.4 eq) dropwise to the stirred solution. The addition should be done carefully as the reaction can be exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and quench by carefully pouring it over crushed ice.

-

Transfer the mixture to a separatory funnel and wash with cold water, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude 1,2,2-tribromoethane can be purified by distillation under reduced pressure.

Safety Precautions: PBr₃ is corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Step 2: Synthesis of Bromoethane from 1,2,2-Tribromoethane

This protocol is based on the general procedure for the reduction of gem-dihalides using tributyltin hydride.[4][5]

Materials:

-

1,2,2-Tribromoethane

-

Tributyltin hydride (Bu₃SnH)

-

Azobisisobutyronitrile (AIBN) as a radical initiator

-

Anhydrous toluene (B28343) or benzene

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

-

In a round-bottom flask, dissolve 1,2,2-tribromoethane (1.0 eq) in anhydrous toluene.

-

Add tributyltin hydride (2.2 eq) to the solution.

-

Add a catalytic amount of AIBN (0.1 eq).

-

Heat the reaction mixture to 80-90 °C under an inert atmosphere for several hours, monitoring the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation to yield bromoethane.

Safety Precautions: Tributyltin hydride is highly toxic. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Pathway B: Reduction Followed by Bromination

This pathway involves the initial reduction of the gem-dibromo group of this compound to an ethyl group, yielding ethanol (B145695). The resulting ethanol is then converted to bromoethane.

Caption: Pathway B: Synthesis of Bromoethane from this compound.

Experimental Protocols for Pathway B

Step 1: Synthesis of Ethanol from this compound

This protocol follows the general procedure for the reduction of gem-dihalides.[4][5]

Materials:

-

This compound

-

Tributyltin hydride (Bu₃SnH)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous toluene or benzene

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous toluene.

-

Add tributyltin hydride (2.2 eq) and a catalytic amount of AIBN (0.1 eq).

-

Heat the mixture to 80-90 °C under an inert atmosphere until the reaction is complete (monitor by TLC or GC-MS).

-

After cooling, the ethanol can be separated from the tin byproducts by distillation.

Safety Precautions: As with Pathway A, handle tributyltin hydride with extreme care due to its high toxicity.

Step 2: Synthesis of Bromoethane from Ethanol

This protocol is a standard method for converting a primary alcohol to a bromoalkane.

Materials:

-

Ethanol

-

Concentrated sulfuric acid

-

Sodium bromide

-

Round-bottom flask, distillation apparatus, heating mantle.

Procedure:

-

Place sodium bromide (1.2 eq) in a round-bottom flask and add an equal mass of water and ethanol (1.0 eq).

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid (1.2 eq).

-

Heat the mixture gently to distill the bromoethane.

-

The collected distillate should be washed with water, a dilute sodium carbonate solution, and then water again.

-

Dry the bromoethane over anhydrous calcium chloride and redistill to obtain the pure product.

Safety Precautions: Concentrated sulfuric acid is highly corrosive. Handle with care and appropriate PPE. The reaction should be performed in a well-ventilated area.

Data Summary

The following tables summarize the proposed reactions and provide estimated yields based on analogous transformations reported in the literature. Actual yields will depend on the specific reaction conditions and optimization.

Table 1: Summary of Reactions for Pathway A

| Step | Substrate | Reagents | Product | Expected Yield/Notes |

| 1 | This compound | PBr₃, Et₂O or DCM | 1,2,2-Tribromoethane | 60-90% (Estimated based on bromination of primary alcohols).[1] |

| 2 | 1,2,2-Tribromoethane | Bu₃SnH, AIBN, Toluene | Bromoethane | Good to excellent yields reported for similar reductions.[4][5] |

Table 2: Summary of Reactions for Pathway B

| Step | Substrate | Reagents | Product | Expected Yield/Notes |

| 1 | This compound | Bu₃SnH, AIBN, Toluene | Ethanol | Good to excellent yields expected based on analogous reductions.[4][5] |

| 2 | Ethanol | NaBr, H₂SO₄ | Bromoethane | Good yields are typically obtained for this standard reaction. |

References

- 1. byjus.com [byjus.com]

- 2. orgosolver.com [orgosolver.com]